molecular formula C17H18FNO B8174904 N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine

N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine

Cat. No.: B8174904
M. Wt: 271.33 g/mol
InChI Key: GWDUOCSPWBYHBE-UHFFFAOYSA-N
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Description

N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine is a compound of interest in various fields of chemistry and pharmacology. This compound features a cyclopropanamine moiety attached to a benzyl group substituted with a benzyloxy and a fluorine atom. The unique structure of this compound makes it a valuable subject for research in synthetic chemistry and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine typically involves multiple steps. One common approach starts with the preparation of the benzyl precursor, which is then subjected to cyclopropanation. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring. For instance, the benzyl precursor can be synthesized through a Friedel-Crafts acylation followed by reduction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohols, and various substituted benzene compounds.

Scientific Research Applications

N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, this compound can alter the methylation status of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of diseases like cancer, where gene expression regulation plays a crucial role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and fluorine substituents enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-fluoro-5-phenylmethoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c18-17-9-8-16(10-14(17)11-19-15-6-7-15)20-12-13-4-2-1-3-5-13/h1-5,8-10,15,19H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDUOCSPWBYHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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